Methyl (S)-2-(methylamino)pentanoate, also known as (S)-Methyl 4-methyl-2-(methylamino)pentanoate hydrochloride, is a chiral compound with significant implications in pharmaceutical chemistry. This compound is characterized by its specific stereochemistry, which plays a crucial role in its biological activity and interactions. The compound's chemical structure includes a pentanoate backbone with a methylamino group, contributing to its potential as a pharmacological agent.
This compound can be synthesized through various chemical processes, primarily involving the reaction of 4-methyl-2-(methylamino)pentanoic acid with methanol, followed by the formation of its hydrochloride salt. The synthesis typically requires controlled conditions to ensure high yield and purity, making it suitable for both research and industrial applications.
Methyl (S)-2-(methylamino)pentanoate is classified as an organic compound within the category of esters and amines. Its classification is essential for understanding its chemical behavior and potential applications in medicinal chemistry.
The synthesis of Methyl (S)-2-(methylamino)pentanoate generally involves the following steps:
The reaction conditions are critical in this synthesis, involving controlled temperatures and specific pH levels to maximize yield and purity. Industrial production often utilizes batch reactors where these parameters are meticulously monitored to ensure the desired product quality .
Methyl (S)-2-(methylamino)pentanoate has the following molecular formula: . It features a chiral center at the second carbon atom of the pentanoate chain, which is essential for its biological activity.
Methyl (S)-2-(methylamino)pentanoate can participate in several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action of Methyl (S)-2-(methylamino)pentanoate typically involves interactions at specific biological targets, such as receptors or enzymes. The chiral nature of this compound allows it to exhibit distinct pharmacological effects based on its stereochemistry.
The precise mechanism often requires further investigation through pharmacodynamic studies, but it may involve modulation of neurotransmitter systems or other biochemical pathways relevant to its therapeutic applications.
Methyl (S)-2-(methylamino)pentanoate has several scientific applications, particularly in medicinal chemistry. Its potential uses include:
This compound's unique properties make it a valuable subject for ongoing research in drug development and synthetic chemistry .
The emergence of chiral methylamino esters as privileged scaffolds in medicinal chemistry traces back to systematic explorations of amino acid derivatives in the late 20th century. Methyl (S)-2-(methylamino)pentanoate represents a structurally optimized member of this class, designed to leverage the stereochemical advantages of α-methylamino esters while enhancing lipophilicity through its pentanoate backbone. Early synthetic efforts focused on modular approaches to α-methylamino esters, as exemplified by aminimide chemistry patents that enabled efficient construction of nitrogen-substituted amino acid derivatives [7]. This period witnessed significant methodological advances, including stereoselective reductive amination techniques that allowed precise installation of the methylamino group while preserving chiral integrity—a critical development for producing enantiomerically pure compounds like Methyl (S)-2-(methylamino)pentanoate [7].
The structural evolution toward Methyl (S)-2-(methylamino)pentanoate occurred through iterative optimization of simpler methylamino alkanoic acid precursors. Research demonstrated that elongation of the carbon chain (from propionate to pentanoate systems) significantly modulated physicochemical properties, including lipophilicity and conformational flexibility, which proved essential for optimal target engagement [2]. This compound occupies a strategic position in medicinal chemistry space, bridging traditional amino acid-based therapeutics and modern targeted drug design. Its discovery reflects the broader trend toward chiral pool synthesis, where naturally occurring structural motifs are systematically modified to enhance pharmacological specificity while retaining favorable ADME characteristics [7].
Table 1: Structural Evolution of Methylamino Alkanoic Acid Derivatives in Medicinal Chemistry
| Compound | Structural Features | Medicinal Chemistry Contribution |
|---|---|---|
| Methyl (S)-2-(methylamino)pentanoate | Pentanoate backbone, α-methylamino group, ester moiety | Optimized lipophilicity-stereochemistry balance for CNS applications |
| (S)-4-Methyl-2-(methylamino)pentanoic acid | Branched chain aliphatic structure | Novel calcium channel antagonist activity [1] |
| 3-Methyl-2-(methylamino)butanoic acid (MeVal) | Shorter carbon chain, α-methylamino | Demonstrated LAT-1 transport modulation [2] |
| (S)-4-Methyl-2-(methylamino)pentanoic acid hydrochloride | Hydrochloride salt, free carboxylic acid | Improved solubility profile for in vivo studies [6] |
Methyl (S)-2-(methylamino)pentanoate serves as a versatile precursor for bioactive molecules with defined mechanistic actions, particularly in neurological and pain therapeutics. Its most significant application emerges in the synthesis of calcium channel antagonists with improved blood-brain barrier penetration. Research demonstrates that structural analogs derived from this scaffold, such as (S)-4-Methyl-2-(methylamino)pentanoic acid [4,4-bis(4-fluorophenyl)butyl]amide hydrochloride, exhibit potent N-type calcium channel blockade with demonstrated efficacy in multiple animal pain models [1] [4]. These compounds achieve analgesic effects through selective inhibition of voltage-gated calcium channels (VGCCs) in nociceptive pathways, specifically reducing neurotransmitter release from presynaptic terminals in the dorsal horn—a key mechanism for managing neuropathic pain without opioid-related side effects [4].
Beyond pain management, methylamino ester derivatives show significant potential in addressing neurometabolic disorders. Structural analogs like 2-(methylamino)alkanoic acids demonstrate remarkable ability to competitively inhibit large neutral amino acid transporters (LAT-1), thereby modulating phenylalanine accretion in the brain—a critical therapeutic strategy for phenylketonuria (PKU) [2]. In preclinical studies using Pahenu2 mice (a PKU model), methylamino alkanoic acids significantly reduced brain phenylalanine levels through targeted competition at the blood-brain barrier transporters [2]. The ester moiety in Methyl (S)-2-(methylamino)pentanoate enhances cell membrane permeability compared to carboxylic acid analogs, making it particularly valuable for central nervous system targets where efficient biodistribution is paramount.
Table 2: Therapeutic Applications of Methyl (S)-2-(methylamino)pentanoate Derivatives
| Therapeutic Area | Molecular Target | Key Mechanism | Experimental Outcomes |
|---|---|---|---|
| Pain Management | N-type Voltage-Sensitive Calcium Channels (N-VSCC) | State-dependent channel blockade | Efficacy in neuropathic, inflammatory, and osteoarthritic pain models [1] [4] |
| Neurometabolic Disorders | Large Neutral Amino Acid Transporter (LAT-1) | Competitive inhibition of phenylalanine transport | Reduced brain Phe accretion in Pahenu2 murine PKU model [2] |
| Neuroprotection | Multiple calcium channel subtypes (N, T, P/Q) | Modulation of calcium influx pathways | Prevention of neuronal calcium overload and excitotoxicity [4] |
The chiral integrity of Methyl (S)-2-(methylamino)pentanoate represents its most pharmacologically significant feature, directly influencing receptor binding affinity, substrate-transporter interactions, and metabolic stability. The (S)-configuration at the α-carbon position enables optimal spatial orientation for target engagement, particularly for ion channels and transporters that exhibit pronounced stereoselectivity. Research on calcium channel blockers demonstrates that the (S)-enantiomer of structurally related compounds exhibits up to 50-fold greater potency than its (R)-counterpart in inhibiting neurotransmitter release in hippocampal slices and norepinephrine release from rat tail arteries [4]. This enantiomeric preference stems from complementary three-dimensional interactions within the voltage-sensing domains of calcium channels, where the specific spatial arrangement of the pentanoate chain and methylamino group determines binding kinetics.
The methylamino group at the α-position confers distinctive advantages over primary amino analogs, significantly altering electronic distribution and steric bulk. Studies on large neutral amino acid transporter (LAT-1) binding reveal that N-methylation enhances both binding affinity and transport selectivity [2]. This modification reduces the compound's recognition by amino acid-metabolizing enzymes, thereby extending its metabolic half-life while maintaining transporter affinity. The methyl group creates a strategic steric barrier that prevents unwanted N-acylation reactions while preserving hydrogen-bonding capability through the secondary amine proton—a delicate balance critical for in vivo stability [2] [7].
The pentanoate backbone provides optimal chain length for hydrophobic interactions within protein binding pockets. Compared to shorter-chain analogs, the five-carbon structure enhances membrane permeability without compromising aqueous solubility, striking an ideal balance for blood-brain barrier penetration [2] [6]. Conformational studies indicate that the pentanoate chain adopts a semi-extended conformation that positions the ester carbonyl for hydrogen bonding with target residues while the aliphatic segment engages in van der Waals interactions with hydrophobic regions of binding pockets. This stereochemical precision exemplifies modern structure-guided design principles, where three-dimensional molecular architecture dictates biological activity rather than merely two-dimensional connectivity [7].
Table 3: Stereochemical Influence on Pharmacological Properties
| Stereochemical Feature | Structural Impact | Pharmacological Consequence |
|---|---|---|
| (S)-Configuration at α-Carbon | Defined spatial orientation of pharmacophore elements | Enables complementary binding in chiral environments of ion channels and transporters; 50-fold potency difference between enantiomers [4] |
| α-Methylamino Group | Secondary amine with reduced basicity; controlled steric bulk | Enhanced metabolic stability; preserved hydrogen bonding capacity; increased LAT-1 transport selectivity [2] |
| Pentanoate Chain Length | Optimal hydrophobic surface area; conformational flexibility | Ideal balance between membrane permeability and aqueous solubility; enhanced BBB penetration compared to shorter-chain analogs [2] [6] |
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 15575-14-1
CAS No.:
CAS No.: 593-80-6
CAS No.: 142759-00-0